molecular formula C13H8BrN3OS B13023062 N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide

Cat. No.: B13023062
M. Wt: 334.19 g/mol
InChI Key: SJHOATIIBZOERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, both of which are significant in medicinal chemistry due to their broad spectrum of biological activities. This compound is of particular interest due to its potential pharmacological properties and its role as a bioisostere of purine .

Preparation Methods

The synthesis of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with various molecular targets. It has been reported to act as a histamine H3 receptor antagonist, which suggests its potential use in treating conditions related to histamine regulation . The compound’s structure allows it to interact with a wide range of receptor targets, enhancing its pharmacological profile.

Comparison with Similar Compounds

N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:

Properties

Molecular Formula

C13H8BrN3OS

Molecular Weight

334.19 g/mol

IUPAC Name

N-(5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide

InChI

InChI=1S/C13H8BrN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18)

InChI Key

SJHOATIIBZOERW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.